molecular formula C16H21N7O2 B11510544 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide

1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide

Cat. No.: B11510544
M. Wt: 343.38 g/mol
InChI Key: WMVMPCCFBSXLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring a tetrazole ring, an amide linkage, and a phenylcyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from commercially available chemicals through a series of reactions involving azides and nitriles under specific conditions . The subsequent steps involve the formation of the amide linkage and the attachment of the phenylcyclohexane moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro or azido derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a tetrazole ring with a phenylcyclohexane moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C16H21N7O2

Molecular Weight

343.38 g/mol

IUPAC Name

1-[[2-(5-aminotetrazol-1-yl)acetyl]amino]-N-phenylcyclohexane-1-carboxamide

InChI

InChI=1S/C16H21N7O2/c17-15-20-21-22-23(15)11-13(24)19-16(9-5-2-6-10-16)14(25)18-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,18,25)(H,19,24)(H2,17,20,22)

InChI Key

WMVMPCCFBSXLMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)CN3C(=NN=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.